molecular formula C20H24O5 B4996001 1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone

1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone

Cat. No. B4996001
M. Wt: 344.4 g/mol
InChI Key: XNXXFTZZBRPQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone, also known as EEPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EEPE is a ketone compound that is used as a building block in the synthesis of other compounds. In

Mechanism of Action

The mechanism of action of 1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. In vivo studies have shown that it has anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects. It may also have limited solubility in certain solvents.

Future Directions

There are several future directions for the study of 1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its mechanism of action in more detail. Additionally, it may be useful to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease. Finally, it may be useful to synthesize and study analogs of this compound to explore their potential applications.

Synthesis Methods

1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone can be synthesized using a multi-step process starting from 3-ethoxyphenol. In the first step, 3-ethoxyphenol is reacted with ethylene oxide to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}ethanol. Finally, this compound is reacted with 4-chloroacetophenone in the presence of a base to form this compound.

Scientific Research Applications

1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines. It has also been studied for its potential as a drug delivery system due to its ability to form nanoparticles. In material science, this compound has been used as a building block in the synthesis of polymers. In organic synthesis, this compound has been used as a starting material for the synthesis of various compounds.

properties

IUPAC Name

1-[2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-3-23-17-7-6-8-18(15-17)24-13-11-22-12-14-25-20-10-5-4-9-19(20)16(2)21/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXXFTZZBRPQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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